Quinoline, 4-(heptafluoropropyl)-
Description
Quinoline, 4-(heptafluoropropyl)- is a fluorinated quinoline derivative characterized by a heptafluoropropyl (-CF₂CF₂CF₃) substituent at the 4-position of the quinoline nucleus. This electron-withdrawing, highly lipophilic group significantly alters the compound's physicochemical and biological properties compared to non-fluorinated analogues. Synthesized via base-mediated reactions using trimethyl(heptafluoropropyl)silane, the compound is obtained in high yields (78–90%) under optimized conditions . Its structural uniqueness lies in the perfluorinated chain, which confers enhanced chemical stability and membrane permeability, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
181059-73-4 |
|---|---|
Molecular Formula |
C12H6F7N |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,3-heptafluoropropyl)quinoline |
InChI |
InChI=1S/C12H6F7N/c13-10(14,11(15,16)12(17,18)19)8-5-6-20-9-4-2-1-3-7(8)9/h1-6H |
InChI Key |
TXGCMMCUEKXCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 4-(heptafluoropropyl)-, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound under acidic conditions . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale synthesis using catalytic systems to enhance yield and efficiency. The use of microwave-assisted synthesis and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Quinoline, 4-(heptafluoropropyl)-, like other quinoline derivatives, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or alkyl halides in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .
Scientific Research Applications
Quinoline, 4-(heptafluoropropyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets, including enzymes and receptors. For example, quinoline-based compounds can inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to cell death . The heptafluoropropyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physicochemical Data
| Compound | Melting Point (°C) | LogP (Predicted) | Solubility Profile |
|---|---|---|---|
| Quinoline, 4-(heptafluoropropyl)- | Not reported | ~4.5 | Low aqueous, high organic |
| 4b (3-(2-hydroxyethyl)-6-methyl-2-phenylmethylquinoline) | 129–130 | ~2.8 | Moderate in polar solvents |
| Efavirenz Related Compound C | N/A | ~3.7 | Lipid-soluble |
- The heptafluoropropyl group drastically increases hydrophobicity (LogP ~4.5), reducing aqueous solubility but improving membrane permeability compared to hydroxyethyl or morpholino substituents (e.g., compounds in ) .
Spectroscopic and Analytical Data
- 19F NMR/IR : Heptafluoropropyl derivatives exhibit distinct 19F NMR shifts (e.g., −146.4 ppm) and IR stretches (1144–1345 cm⁻¹ for C-F vibrations) , differing from trifluoromethyl (e.g., −62 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS confirms molecular ions at m/z 319.8 (experimental) vs. 320.0482 (calculated) for heptafluoropropyl derivatives .
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